molecular formula C3H4ClN3O B6250286 3-(chloromethyl)-1,2,4-oxadiazol-5-amine CAS No. 3966-95-8

3-(chloromethyl)-1,2,4-oxadiazol-5-amine

Cat. No. B6250286
CAS RN: 3966-95-8
M. Wt: 133.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1,2,4-oxadiazol-5-amine, or CMODA, is a synthetic compound used in scientific research and laboratory experiments. It belongs to a class of compounds known as oxadiazoles, which are characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms. CMODA is a versatile compound, with a wide range of applications in scientific research and lab experiments.

Scientific Research Applications

CMODA is widely used in scientific research and laboratory experiments. It has been used as a model compound for studying the structure and reactivity of oxadiazoles, as well as for investigating the mechanism of enzymatic reactions. It has also been employed as a ligand in organometallic chemistry and as a reagent for the synthesis of other compounds. In addition, CMODA has been used as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction and the Wittig reaction.

Mechanism of Action

CMODA is believed to act as a proton-transfer agent in enzymatic reactions. It has been shown to form a complex with the enzyme, which facilitates the transfer of a proton from the enzyme to the substrate. This proton transfer is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMODA have not yet been extensively studied. However, it has been shown to have some antiviral activity against certain viruses, such as human cytomegalovirus and herpes simplex virus. It has also been shown to have some antibacterial activity against certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

CMODA has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. It is also stable and can be stored for long periods of time without degradation. However, CMODA is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for research on CMODA. One possible direction is to further investigate its biochemical and physiological effects, as well as its potential applications in medicine. Another potential direction is to explore its potential as a catalyst in other types of organic reactions. Additionally, further research on the structure and reactivity of CMODA could lead to the development of new synthetic methods and new compounds. Finally, research into the mechanism of action of CMODA could lead to a better understanding of the enzymatic reactions it is involved in.

Synthesis Methods

CMODA can be synthesized from a variety of starting materials, including 3-chloro-2-methyl-1,2,4-oxadiazole, 5-amino-1,3,4-thiadiazole, and 5-amino-1,2,4-oxadiazole. The first step in the synthesis of CMODA is the reaction of 3-chloro-2-methyl-1,2,4-oxadiazole with 5-amino-1,3,4-thiadiazole in aqueous solution in the presence of an acid catalyst. This reaction yields a mixture of CMODA and its isomer, 3-(chloromethyl)-1,3,4-oxadiazol-5-amine. The two compounds can then be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-1,2,4-oxadiazol-5-amine involves the reaction of 3-amino-1,2,4-oxadiazole with chloromethyl methyl ether in the presence of a base.", "Starting Materials": [ "3-amino-1,2,4-oxadiazole", "chloromethyl methyl ether", "base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of 3-amino-1,2,4-oxadiazole in a suitable solvent (e.g. ethanol), add a base (e.g. sodium hydroxide) to adjust the pH to basic conditions.", "Add chloromethyl methyl ether dropwise to the reaction mixture while stirring at room temperature.", "Continue stirring the reaction mixture for several hours until TLC analysis indicates complete conversion of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the desired product, 3-(chloromethyl)-1,2,4-oxadiazol-5-amine." ] }

CAS RN

3966-95-8

Product Name

3-(chloromethyl)-1,2,4-oxadiazol-5-amine

Molecular Formula

C3H4ClN3O

Molecular Weight

133.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.